molecular formula C32H29NO4 B13429384 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline

7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline

Katalognummer: B13429384
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: VXNBVVHKSVHUSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline is a complex organic compound with the molecular formula C32H29NO4 and a molecular weight of 491.58 g/mol . This compound is characterized by its multiple methoxy and phenylmethoxy groups attached to an isoquinoline core, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization with methoxy and phenylmethoxy groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methoxybenzyl chloride and phenylmethanol under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield partially or fully hydrogenated isoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline include other isoquinoline derivatives with methoxy and phenylmethoxy groups. These compounds may share similar chemical properties and reactivity but can differ in their specific biological activities and applications. Examples of similar compounds include:

Eigenschaften

Molekularformel

C32H29NO4

Molekulargewicht

491.6 g/mol

IUPAC-Name

7-methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-6-phenylmethoxyisoquinoline

InChI

InChI=1S/C32H29NO4/c1-34-30-18-25(13-14-29(30)36-21-23-9-5-3-6-10-23)17-28-27-20-31(35-2)32(19-26(27)15-16-33-28)37-22-24-11-7-4-8-12-24/h3-16,18-20H,17,21-22H2,1-2H3

InChI-Schlüssel

VXNBVVHKSVHUSS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.